molecular formula C12H14ClNO2Si B1369612 2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester CAS No. 470463-44-6

2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester

Cat. No.: B1369612
CAS No.: 470463-44-6
M. Wt: 267.78 g/mol
InChI Key: YXAFNLLWRMATGC-UHFFFAOYSA-N
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Description

2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester is a chemical compound with the empirical formula C12H14ClNO2Si and a molecular weight of 267.78 g/mol . This compound is known for its unique structure, which includes a chloro group, a trimethylsilanylethynyl group, and a nicotinic acid methyl ester moiety. It is primarily used in research and development settings.

Preparation Methods

The synthesis of 2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloronicotinic acid and trimethylsilylacetylene.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). A base like potassium carbonate (K2CO3) is often used to facilitate the reaction.

    Synthetic Route: The 2-chloronicotinic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).

Chemical Reactions Analysis

2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide (H2O2). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester involves its interaction with specific molecular targets. The chloro group and the trimethylsilanylethynyl group play crucial roles in its binding to enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester can be compared with other similar compounds such as:

    2-Chloro-4-iodo-nicotinic acid methyl ester: This compound has an iodine atom instead of the trimethylsilanylethynyl group.

    5-Chloro-2-[(6-methyl-3-pyridinyl)oxy]nicotinic acid: This compound has a different substitution pattern on the nicotinic acid moiety.

    5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]nicotinic acid: Similar to the previous compound but with a different methyl group position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-chloro-4-(2-trimethylsilylethynyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2Si/c1-16-12(15)10-9(5-7-14-11(10)13)6-8-17(2,3)4/h5,7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAFNLLWRMATGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1Cl)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592074
Record name Methyl 2-chloro-4-[(trimethylsilyl)ethynyl]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470463-44-6
Record name Methyl 2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470463-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-4-[(trimethylsilyl)ethynyl]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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